Lotaustralin

Übersicht

Beschreibung

Lotaustralin ist ein cyanogenes Glucosid, das in geringen Mengen in verschiedenen Pflanzen vorkommt, darunter der australische Kleeblatt (Lotus australis), Maniok (Manihot esculenta), Limabohne (Phaseolus lunatus), Rosenwurz (Rhodiola rosea) und Weißklee (Trifolium repens) . Es ist das Glucosid von Methyl-Ethyl-Ketoncyanhydrin und ist strukturell mit Linamarin verwandt, einem anderen cyanogenen Glucosid, das in diesen Pflanzen vorkommt .

Wissenschaftliche Forschungsanwendungen

Lotaustralin hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie wird es für seine Rolle bei der Biosynthese cyanogener Glucoside und für seine potenzielle Verwendung in der metabolischen Ingenieurwissenschaften zur Produktion cyanogener Verbindungen untersucht . In der Biologie wird this compound verwendet, um pflanzliche Abwehrmechanismen zu untersuchen, da es Teil des chemischen Abwehrsystems der Pflanze gegen Pflanzenfresser ist . In der Medizin sind die toxischen Wirkungen von Cyanwasserstoff, die bei der Hydrolyse von this compound freigesetzt werden, von Interesse, um Cyanidvergiftung zu verstehen und Gegenmittel zu entwickeln .

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Freisetzung von Cyanwasserstoff bei der Hydrolyse. Das Enzym Linamarase katalysiert die Hydrolyse von this compound, wodurch Glucose und Cyanwasserstoff entstehen . Cyanwasserstoff hemmt Cytochrom c-Oxidase in der mitochondrialen Elektronentransportkette, was zu zellulärer Hypoxie und Toxizität führt . Dieser Mechanismus ist ein wichtiger Bestandteil der Abwehrstrategie der Pflanze gegen Pflanzenfresser .

Wirkmechanismus

Target of Action

Lotaustralin is a cyanogenic glucoside . Its primary targets are the enzymes that can hydrolyze it, particularly the enzyme linamarase . Linamarase is found in the cell wall of plants and is responsible for the hydrolysis of this compound .

Mode of Action

This compound interacts with its target, linamarase, through a process of hydrolysis . This interaction results in the formation of glucose and a precursor to the toxic compound hydrogen cyanide (HCN) . HCN is a widely known poison but is also considered as a gasotransmitter . It impacts cellular metabolism by modulation of the reactive oxygen species and reactive nitrogen species levels, and via modifications of proteins (S-cyanylation, oxidation) .

Biochemical Pathways

The biosynthetic pathway for this compound in plants like cassava involves several key intermediates . The enzyme system converting oxime into cyanohydrin has been identified, with CYP71E7 being a key player in this process . This enzyme converts 2-methylpropanal oxime and 2-methylbutanal oxime to the corresponding cyanohydrins, which dissociate into acetone and 2-butanone, respectively, and hydrogen cyanide .

Pharmacokinetics

It is known that this compound is soluble in water, which could potentially impact its bioavailability .

Result of Action

The hydrolysis of this compound by linamarase results in the formation of glucose and a precursor to hydrogen cyanide . Hydrogen cyanide can have toxic effects, particularly at high concentrations . It can inhibit the activity of several metalloenzymes and impact cellular metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of the enzymes involved in its biosynthesis, such as CYP71E7, can vary depending on the specific cells in the plant and the stage of leaf development . This suggests that the production and action of this compound can be influenced by the plant’s environment and developmental stage.

Biochemische Analyse

Biochemical Properties

Lotaustralin plays a significant role in plant defense mechanisms against herbivores through the release of hydrogen cyanide . It interacts with specific β-glucosidases, such as BGD2, which can hydrolyze both this compound and linamarin, another cyanogenic glucoside .

Cellular Effects

The cellular effects of this compound are primarily related to its role in cyanogenesis, the release of hydrogen cyanide upon tissue damage . This process can influence cell function and impact various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its enzymatic degradation by β-glucosidases, leading to the release of hydrogen cyanide . This process includes binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of cyanogenesis . It interacts with enzymes such as CYP71E7, which catalyzes the conversion of isoleucine-derived oximes into their corresponding cyanohydrins in the biosynthesis of this compound .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Lotaustralin kann über den Biosyntheseweg in Pflanzen synthetisiert werden. Der Prozess beinhaltet die Umwandlung der Aminosäuren Valin und Isoleucin in ihre entsprechenden Oxime und Cyanhydrine, die dann glucosidiert werden, um this compound zu bilden . Die wichtigsten Enzyme, die an diesem Weg beteiligt sind, sind CYP79D1 und CYP79D2, die die Umwandlung von Aminosäuren zu Oximen katalysieren, und CYP71E7, das Oxime zu Cyanhydrinen umwandelt .

Industrielle Produktionsmethoden: Der Biosyntheseweg in Pflanzen kann für die großtechnische Produktion genutzt werden, indem gentechnisch veränderte Pflanzen oder mikrobielle Systeme verwendet werden, die die notwendigen Enzyme exprimieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Lotaustralin wird durch das Enzym Linamarase hydrolysiert, um Glucose und einen Vorläufer der toxischen Verbindung Cyanwasserstoff zu bilden . Diese Reaktion ist eine Substitutionsreaktion, bei der die Glucosidbindung gespalten wird.

Häufige Reagenzien und Bedingungen: Die Hydrolyse von this compound erfolgt typischerweise unter milden sauren oder neutralen Bedingungen in Gegenwart des Enzyms Linamarase . Die Reaktion kann auch durch andere Glykosidasen katalysiert werden.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die bei der Hydrolyse von this compound gebildet werden, sind Glucose und Cyanwasserstoff . Cyanwasserstoff ist eine toxische Verbindung, die erhebliche biologische Wirkungen haben kann.

Vergleich Mit ähnlichen Verbindungen

Lotaustralin ist strukturell ähnlich wie Linamarin, einem anderen cyanogenen Glucosid, das in denselben Pflanzen vorkommt . Beide Verbindungen werden hydrolysiert, um Cyanwasserstoff freizusetzen, aber sie unterscheiden sich in ihren Aglykonstrukturen. This compound hat ein Methyl-Ethyl-Ketoncyanhydrin-Aglykon, während Linamarin ein Acetoncyanhydrin-Aglykon hat . Dieser strukturelle Unterschied beeinflusst ihre Biosynthesewege und die beteiligten Enzyme .

Liste ähnlicher Verbindungen:- Linamarin

- Dhurrin

- Prunasin

- Amygdalin

Diese Verbindungen haben ähnliche Biosynthesewege und Wirkmechanismen, unterscheiden sich aber in ihren Aglykonstrukturen und den spezifischen Pflanzen, in denen sie vorkommen .

Eigenschaften

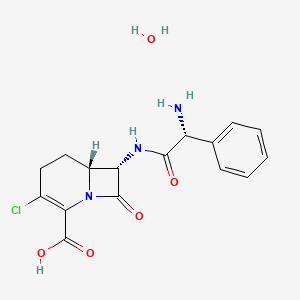

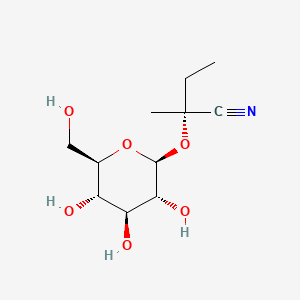

IUPAC Name |

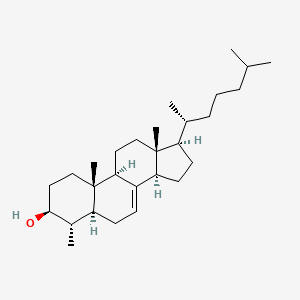

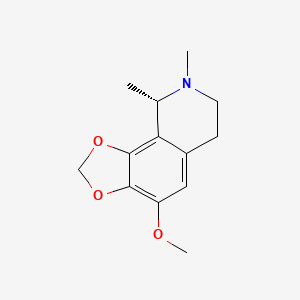

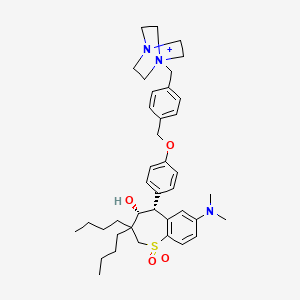

2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWBWVMTOYUPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-67-8 | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 °C | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lotaustralin contribute to plant defense mechanisms?

A1: this compound, upon hydrolysis by specific β-glucosidases, releases hydrogen cyanide (HCN). [, , , ] This rapid release of HCN acts as a deterrent against herbivores and deters feeding. [, , ]

Q2: Does the ratio of this compound to linamarin, another cyanogenic glucoside, influence plant defense?

A2: Research suggests that the ratio of this compound to linamarin can vary depending on plant species and even cultivars. [, , , ] This variation may impact the efficacy of defense against specific herbivores due to differences in their tolerance to these compounds.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C14H21NO6 and a molecular weight of 303.31 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: this compound has been characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [, , , , ], mass spectrometry [, , ], and infrared spectroscopy [, ].

Q5: How stable is this compound under different processing conditions?

A5: this compound, being water-soluble, is susceptible to degradation during processing techniques involving water, such as soaking and boiling. [] These methods are often employed to reduce cyanide levels in cassava for safe consumption. []

Q6: What enzymes are involved in the biosynthesis and hydrolysis of this compound?

A6: Cytochrome P450 enzymes, particularly those belonging to the CYP79 family, play a crucial role in the biosynthesis of this compound from the amino acid isoleucine. [, , , ] Hydrolysis of this compound, leading to HCN release, is catalyzed by specific β-glucosidases. [, , , , , ]

Q7: Have there been any computational studies on this compound?

A7: While detailed computational studies specifically focusing on this compound are limited in the provided research, comparative homology modeling has been used to understand the substrate specificity of β-glucosidases involved in this compound hydrolysis. [, ]

Q8: How does the structure of this compound relate to its biological activity?

A8: The presence of the nitrile group (-CN) in the structure of this compound is crucial for its ability to release HCN upon hydrolysis. [, , , ] Modification of this group would abolish its cyanogenic potential.

Q9: What strategies can be employed to enhance the stability of this compound in formulations?

A9: The provided research primarily focuses on this compound in its natural context within plants. Further research is needed to explore formulation strategies for enhancing its stability.

Q10: What are the safety concerns associated with this compound?

A10: this compound itself is not acutely toxic, but its breakdown product, HCN, is highly poisonous. [, , , , , ] Proper processing of cassava, a major source of this compound, is crucial to remove cyanide and ensure its safety for consumption. [, , ]

Q11: What analytical techniques are commonly used to quantify this compound?

A11: High-performance liquid chromatography (HPLC) [, , , ], often coupled with mass spectrometry [, , ], is widely used for quantifying this compound in plant material. Traditional methods like the picrate method are also employed. [, ]

Q12: What is the evolutionary significance of cyanogenesis in plants like cassava?

A12: Cyanogenesis, facilitated by compounds like this compound, is believed to have evolved as a defense mechanism in plants against herbivory. [, , , , ] This chemical defense provides a selective advantage, enabling these plants to thrive in specific ecological niches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.